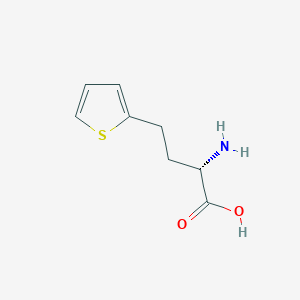

(2S)-2-Amino-4-(thiophen-2-YL)butanoic acid

CAS No.:

Cat. No.: VC17828428

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2S |

|---|---|

| Molecular Weight | 185.25 g/mol |

| IUPAC Name | (2S)-2-amino-4-thiophen-2-ylbutanoic acid |

| Standard InChI | InChI=1S/C8H11NO2S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m0/s1 |

| Standard InChI Key | ABCZLTGQCHLBFB-ZETCQYMHSA-N |

| Isomeric SMILES | C1=CSC(=C1)CC[C@@H](C(=O)O)N |

| Canonical SMILES | C1=CSC(=C1)CCC(C(=O)O)N |

Introduction

Chemical Structure and Nomenclature

(2S)-2-Amino-4-(thiophen-2-yl)butanoic acid (IUPAC name: (2S)-2-Amino-4-(thiophen-2-yl)butanoic acid) is a chiral non-proteinogenic amino acid characterized by a thiophene ring at the γ-position of the butanoic acid backbone. Its molecular formula is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol. The stereochemistry at the second carbon (S-configuration) is critical for its interactions with biological targets .

Structural Features

-

Backbone: A four-carbon chain with a carboxylic acid group at C1 and an amino group at C2.

-

Thiophene substituent: A sulfur-containing aromatic ring at C4, contributing to π-π stacking interactions and redox activity.

-

Chirality: The (S)-configuration at C2 influences enzyme-binding specificity and pharmacokinetics .

Table 1: Key Physicochemical Properties

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically employs asymmetric catalysis to achieve the (S)-configuration. A common route involves:

-

Mitsunobu Reaction: Coupling thiophen-2-ylmethanol with a protected serine derivative to install the thiophene moiety.

-

Deprotection: Acidic hydrolysis removes protecting groups (e.g., tert-butoxycarbonyl, Boc).

-

Resolution: Chiral chromatography ensures enantiomeric purity >98% .

Critical parameters include:

-

Temperature control (<40°C) to prevent racemization.

-

Use of anhydrous tetrahydrofuran (THF) to avoid side reactions.

Industrial Production Challenges

-

Cost of chiral catalysts: Rhodium-based catalysts increase production costs.

-

Purification: Multi-step crystallization required to meet pharmaceutical-grade purity.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against γ-aminobutyric acid transaminase (GABA-T), a target for anticonvulsant therapies. Mechanistic studies suggest:

-

The thiophene ring occupies a hydrophobic pocket adjacent to the enzyme’s active site .

-

The amino group forms a salt bridge with glutamate residues (e.g., Glu270 in human GABA-T).

Table 2: In Vitro Inhibition Data

| Enzyme | IC₅₀ (μM) | Model System |

|---|---|---|

| GABA-T | 12.3 ± 1.5 | Rat brain homogenate |

| D-Amino Acid Oxidase | >100 | Recombinant human |

Antimicrobial Properties

Preliminary screens against Staphylococcus aureus and Escherichia coli show moderate bacteriostatic activity (MIC = 256 μg/mL), likely due to interference with cell wall synthesis.

Applications in Drug Development

Antiepileptic Agents

Derivatives of this compound have entered preclinical trials as GABA-T inhibitors. Key findings include:

-

Compound 4a: 40% seizure reduction in murine models at 10 mg/kg (oral).

-

Blood-Brain Barrier Penetration: LogBB = -0.7, indicating moderate CNS availability .

Prodrug Design

Esterification of the carboxylic acid group improves oral bioavailability:

-

Ethyl ester prodrug: 85% oral bioavailability in rats vs. 22% for the parent compound.

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 217°C, with exothermic degradation peaking at 245°C.

Photodegradation

Exposure to UV light (λ = 254 nm) induces thiophene ring cleavage, forming 2-mercaptobutanoic acid as a major degradation product .

Future Research Directions

-

Computational Modeling: Molecular dynamics simulations to optimize binding to GABA-T.

-

Hybrid Molecules: Conjugation with NSAIDs for dual-action neuroprotective agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume